8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethylamino group, a methyl group, and a 3-methylbutyl group attached to the purine ring. It is of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide and bases like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dealkylated compounds.
Scientific Research Applications
8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 8-(Ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
- 3-Methyl-8-(methylamino)-7-(3-methylbutyl)purine-2,6-dione
Uniqueness
8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a purine derivative with significant biological activity. Its molecular formula is C13H21N5O2, and it has garnered interest for its potential therapeutic applications, particularly in the fields of biochemistry and medicine.
- Molecular Weight : 279.3381 g/mol
- CAS Number : 300388-03-8
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within biological systems. It can inhibit or activate various targets, influencing cellular processes such as nucleotide metabolism and signal transduction pathways.
Biological Activities
The compound has been studied for several biological activities:
- Enzyme Interactions : It is used in biochemical assays to investigate enzyme interactions, particularly those involved in metabolic pathways. Studies indicate that it may inhibit enzymes related to nucleotide metabolism, thus affecting cell proliferation and survival.
- Antiviral and Anticancer Potential : Preliminary research suggests that this compound may exhibit antiviral properties. Its structural similarity to purines allows it to interfere with viral replication mechanisms. Additionally, its anticancer potential is being explored due to its ability to modulate cell signaling pathways associated with tumor growth.
- Pharmacological Applications : The compound shows promise in developing pharmaceuticals aimed at treating diseases linked to metabolic dysregulation and infections.
Case Study 1: Enzyme Inhibition
In a study focusing on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, this compound was tested alongside other compounds. The results indicated that at concentrations around 50 μM, the compound significantly inhibited the secretion of virulence factors in Enteropathogenic E. coli (EPEC), suggesting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Activity
Research published in a medicinal chemistry journal highlighted the compound's ability to induce apoptosis in cancer cell lines. The study demonstrated that treatment with this purine derivative led to a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
8-(Dimethylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione | Structure | Moderate enzyme inhibition |
8-(Allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione | Structure | Antiviral properties |
Uniqueness : Compared to similar compounds, this compound exhibits unique substitution patterns that enhance its reactivity and biological efficacy.
Properties
IUPAC Name |
8-(ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-5-14-12-15-10-9(18(12)7-6-8(2)3)11(19)16-13(20)17(10)4/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBNSFZGSIZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.